![molecular formula C26H32O6 B13783257 (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane](/img/structure/B13783257.png)
(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[73003,7]dodecane is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the tricyclic core through cyclization reactions, followed by the introduction of phenylmethoxy groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can replace the phenylmethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its stability and well-defined structure.
Medicine
In medicine, (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[730
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its robust chemical properties.
Mechanism of Action
The mechanism by which (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane include other tricyclic compounds with phenylmethoxy groups, such as:
- (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(methoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane
- (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]undecane
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of phenylmethoxy groups, which confer unique chemical and physical properties. These features make it particularly useful in applications requiring high stability and specificity.
Properties
Molecular Formula |
C26H32O6 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane |
InChI |
InChI=1S/C26H32O6/c1-25(2)29-21-19(27-15-17-11-7-5-8-12-17)23-24(32-26(3,4)31-23)20(22(21)30-25)28-16-18-13-9-6-10-14-18/h5-14,19-24H,15-16H2,1-4H3/t19?,20?,21-,22-,23-,24+/m1/s1 |
InChI Key |
GVSFMNAITONPJR-BCSMNWKXSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)C([C@@H]3[C@@H](C2OCC4=CC=CC=C4)OC(O3)(C)C)OCC5=CC=CC=C5)C |
Canonical SMILES |
CC1(OC2C(O1)C(C3C(C2OCC4=CC=CC=C4)OC(O3)(C)C)OCC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)
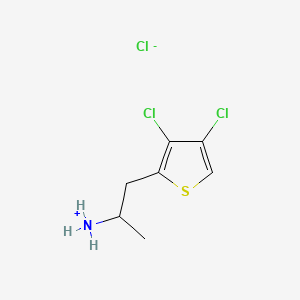
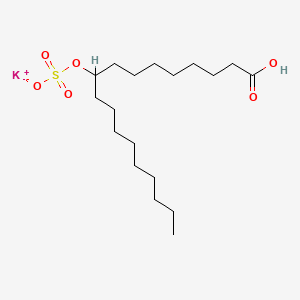
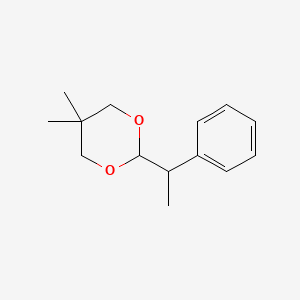
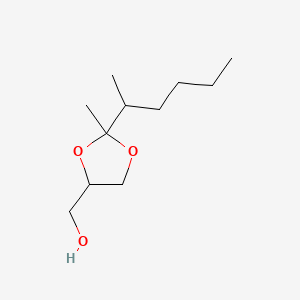
![2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde](/img/structure/B13783203.png)
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)


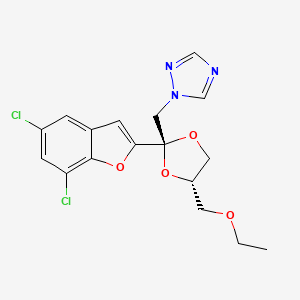
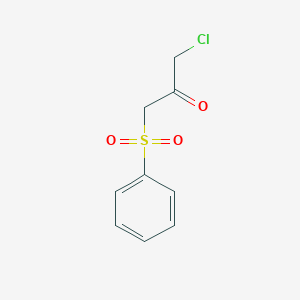
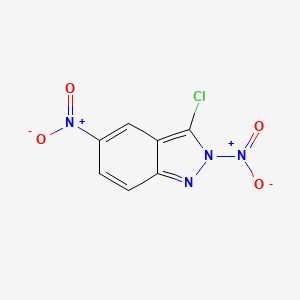

![sodium;3-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]propane-1-sulfonate](/img/structure/B13783234.png)
